4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide involves the inhibition of several signaling pathways that are involved in cell proliferation, survival, and migration. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in cell migration and invasion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, migration, and invasion. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, this compound has been found to reduce inflammation and oxidative stress, which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide in lab experiments include its potential as a cancer treatment and its ability to inhibit various signaling pathways involved in cell proliferation and migration. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its efficacy in vivo.
Future Directions
There are several future directions for research on 4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide. These include further studies on its mechanism of action, its potential as a cancer treatment, and its efficacy in vivo. Additionally, research could focus on the development of new analogs of this compound with improved efficacy and reduced toxicity. Furthermore, research could also explore the potential of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases.
Synthesis Methods
The synthesis method of 4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide involves the reaction between 4-chlorobenzenesulfonyl chloride and 4-nitro-2-(trifluoromethyl)aniline in the presence of a base. The resulting compound is then treated with ethylenediamine to form the final product.
Scientific Research Applications
4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide has potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, this compound has also shown potential in the treatment of inflammatory diseases and neurodegenerative disorders.
properties
IUPAC Name |
4-chloro-N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O4S/c16-10-1-4-12(5-2-10)27(25,26)21-8-7-20-14-6-3-11(22(23)24)9-13(14)15(17,18)19/h1-6,9,20-21H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKDTKLTBAPOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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